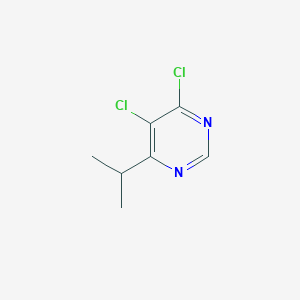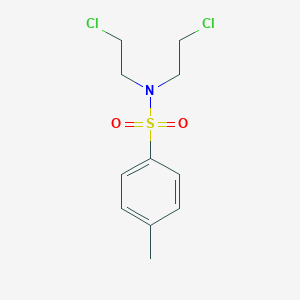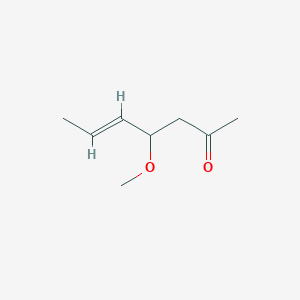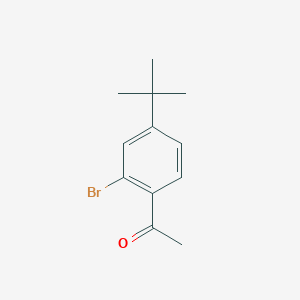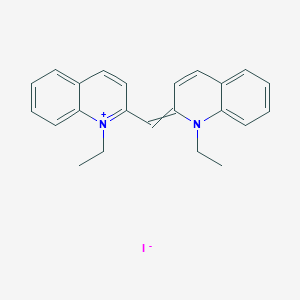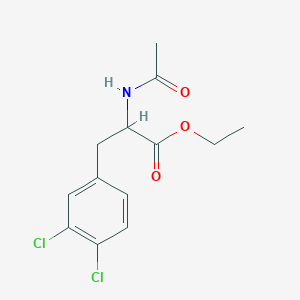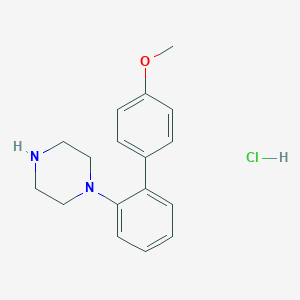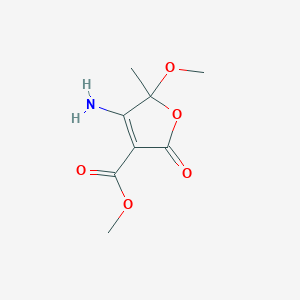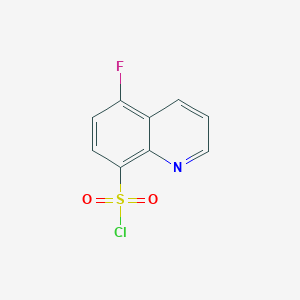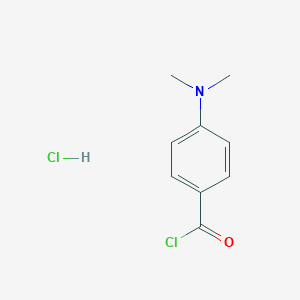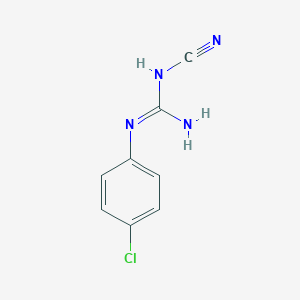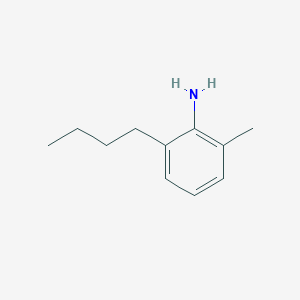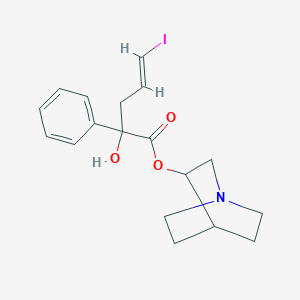
3-Quinuclidinyl alpha-hydroxy-alpha-(1-iodo-1-propen-3-yl)-alpha-phenylacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Quinuclidinyl alpha-hydroxy-alpha-(1-iodo-1-propen-3-yl)-alpha-phenylacetate is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as QNB or BZ, and it has been used in a variety of experiments to investigate the mechanisms of action of certain drugs and to better understand the biochemical and physiological effects of various compounds.
Mecanismo De Acción
QNB acts as a competitive antagonist at the muscarinic acetylcholine receptor, which is a type of G protein-coupled receptor that is involved in a wide range of physiological processes. By binding to this receptor, QNB prevents the binding of acetylcholine, which is a neurotransmitter that is involved in the regulation of various bodily functions.
Efectos Bioquímicos Y Fisiológicos
QNB has a number of biochemical and physiological effects, including the inhibition of acetylcholine release, the modulation of neurotransmitter release, and the alteration of ion channel activity. These effects can have significant impacts on the function of various bodily systems, including the cardiovascular, respiratory, and digestive systems.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the primary advantages of using QNB in lab experiments is its well-characterized mechanism of action, which makes it a useful tool for investigating the function of the muscarinic acetylcholine receptor. However, there are also some limitations to using QNB, including its potential toxicity and the fact that it may not accurately reflect the effects of other compounds that target the receptor.
Direcciones Futuras
There are a number of potential future directions for research involving QNB, including the development of new drugs that target the muscarinic acetylcholine receptor, the investigation of the role of this receptor in various disease states, and the development of new techniques for studying the function of G protein-coupled receptors. Additionally, further research is needed to better understand the potential limitations and risks associated with the use of QNB in lab experiments.
Métodos De Síntesis
The synthesis of QNB involves a series of chemical reactions that result in the formation of the final compound. The first step in the synthesis process is the preparation of 3-quinuclidinol, which is then reacted with alpha-phenylacetyl chloride to form 3-quinuclidinyl alpha-phenylacetate. This intermediate compound is then reacted with iodine and propenyl magnesium bromide to form the final product, 3-Quinuclidinyl alpha-hydroxy-alpha-(1-iodo-1-propen-3-yl)-alpha-phenylacetate.
Aplicaciones Científicas De Investigación
QNB has been used in a variety of scientific research applications, including studies of the central nervous system, the cardiovascular system, and the immune system. One of the primary uses of QNB is in the investigation of the mechanisms of action of certain drugs, particularly those that target the muscarinic acetylcholine receptor.
Propiedades
Número CAS |
147612-55-3 |
|---|---|
Nombre del producto |
3-Quinuclidinyl alpha-hydroxy-alpha-(1-iodo-1-propen-3-yl)-alpha-phenylacetate |
Fórmula molecular |
C18H22INO3 |
Peso molecular |
427.3 g/mol |
Nombre IUPAC |
1-azabicyclo[2.2.2]octan-3-yl (E)-2-hydroxy-5-iodo-2-phenylpent-4-enoate |
InChI |
InChI=1S/C18H22INO3/c19-10-4-9-18(22,15-5-2-1-3-6-15)17(21)23-16-13-20-11-7-14(16)8-12-20/h1-6,10,14,16,22H,7-9,11-13H2/b10-4+ |
Clave InChI |
MMUQVFDMUDOFSH-ONNFQVAWSA-N |
SMILES isomérico |
C1CN2CCC1C(C2)OC(=O)C(C/C=C/I)(C3=CC=CC=C3)O |
SMILES |
C1CN2CCC1C(C2)OC(=O)C(CC=CI)(C3=CC=CC=C3)O |
SMILES canónico |
C1CN2CCC1C(C2)OC(=O)C(CC=CI)(C3=CC=CC=C3)O |
Sinónimos |
1-azabicyclo(2.2.2) oct-3-yl alpha-hydroxy-alpha-(1-iodo-1-propen-3-yl)-alpha-phenylacetate 1-azabicyclo(2.2.2)oct-3-yl 2-hydroxy-2-(1-iodo-1-propen-3-yl)-2-phenylacetate 3-quinuclidinyl alpha-hydroxy-alpha-(1-iodo-1-propen-3-yl)-alpha-phenylacetate IQNP |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



